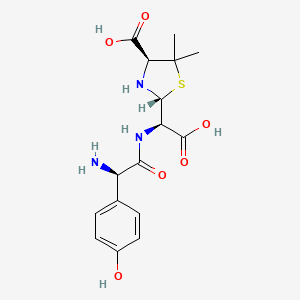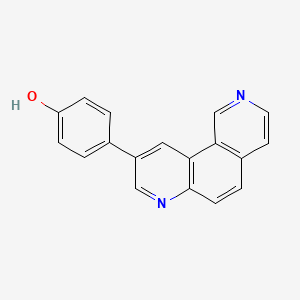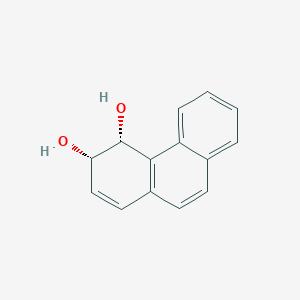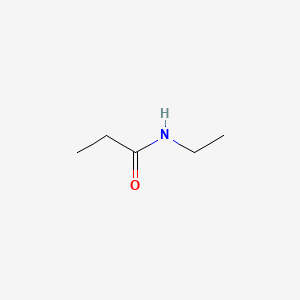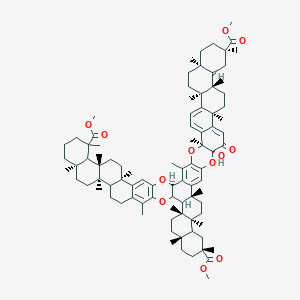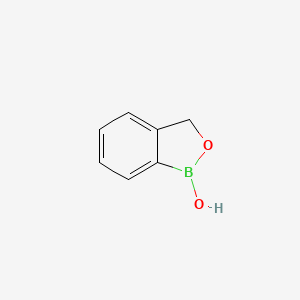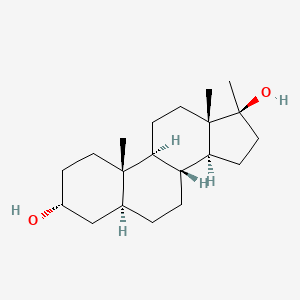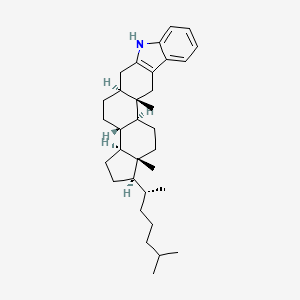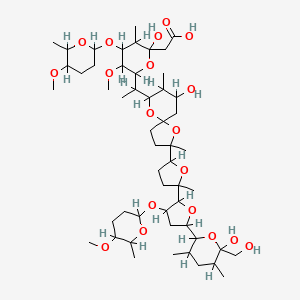
Octacyclomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octacyclomycin is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Ecotoxicity
Research has demonstrated that antibiotics like Octacyclomycin, when not fully metabolized by the body, are released into the aquatic environment where they may pose significant risks to non-target species. Studies have specifically highlighted the environmental concentrations of antibiotics in surface waters, groundwater, and effluents, stressing the potential threats they pose to aquatic environments. For instance, cyanobacteria were identified as the most sensitive organisms in standard ecotoxicological bioassays. The research calls for further studies on the chronic effects of antibiotics on aquatic organisms and the toxicity of antibiotic mixtures to fully comprehend the hazards presented by these compounds (Kovaláková et al., 2020).
Role in the Development and Dissemination of Antibiotic Resistance
The rise in antibiotic resistance is a significant concern, with antibiotics like Octacyclomycin contributing to the induction and dissemination of antibiotic resistance genes (ARGs) in groundwater, which is a growing environmental issue. These antibiotics, administered on a large scale to humans and animals, persist in the environment and influence microbial communities and environmental factors significantly. A review of the occurrence of ARGs and antibiotic-resistant bacteria (ARBs) in groundwater reveals that while the current levels of antibiotics in groundwater do not pose a direct human health risk, the consumption of water contaminated with ARGs and ARBs may contribute to the development of antibiotic resistance in humans. This highlights the need for further research into the relationships between ARGs, antibiotics, microbial communities, and environmental factors (Zainab et al., 2020).
Bioaccumulation and Ecological Risks
Studies have also focused on the bioaccumulation potential of certain substances similar to Octacyclomycin, assessing the risks they pose to various organisms. For example, the bioaccumulation of decamethylpentacyclosiloxane (D5) in fish and mammals, its biotransformation capabilities, and its effects on different organisms have been thoroughly evaluated. Despite the high octanol-water partition coefficient (log KOW) of D5, the research indicates that it exhibits depuration rates that exceed those of extremely hydrophobic, nonbiotransformable substances, and is subject to biotransformation in mammals and fish. This research advocates for a comprehensive approach in bioaccumulation assessments, incorporating multiple bioaccumulation measures beyond just the KOW and bioconcentration factor (Gobas et al., 2015).
Eigenschaften
CAS-Nummer |
98824-17-0 |
|---|---|
Produktname |
Octacyclomycin |
Molekularformel |
C52H88O19 |
Molekulargewicht |
1017.2 g/mol |
IUPAC-Name |
2-[2-hydroxy-6-[1-[7-hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C52H88O19/c1-26-21-27(2)52(58,25-53)69-42(26)36-22-37(64-40-15-13-34(59-10)31(6)62-40)47(65-36)49(9)18-17-38(67-49)48(8)19-20-50(71-48)23-33(54)28(3)43(68-50)29(4)44-46(61-12)45(30(5)51(57,70-44)24-39(55)56)66-41-16-14-35(60-11)32(7)63-41/h26-38,40-47,53-54,57-58H,13-25H2,1-12H3,(H,55,56) |
InChI-Schlüssel |
KNFNZSMXPGQAER-UHFFFAOYSA-N |
SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC7CCC(C(O7)C)OC)OC)C)O)C)C)OC8CCC(C(O8)C)OC)(CO)O)C |
Kanonische SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC7CCC(C(O7)C)OC)OC)C)O)C)C)OC8CCC(C(O8)C)OC)(CO)O)C |
Synonyme |
octacyclomycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



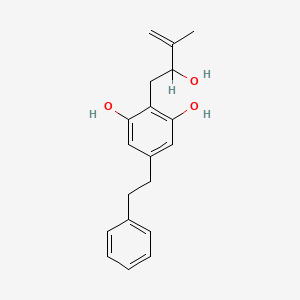
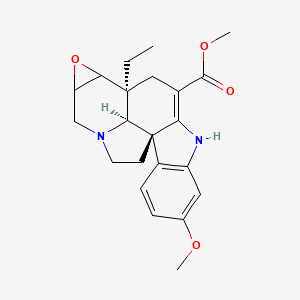
![1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1205710.png)
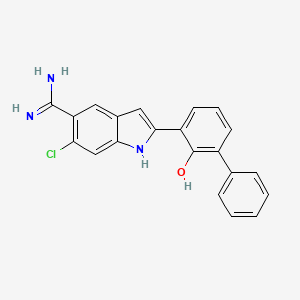
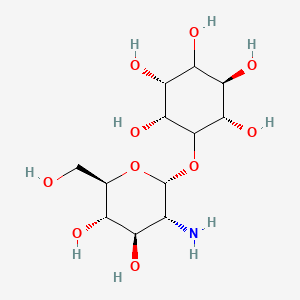
![2-[(1R,3S,4S)-1-Benzyl-4-[N-(benzyloxycarbonyl)-L-valyl]amino-3-phenylpentyl]-4(5)-(2-methylpropionyl)imidazole](/img/structure/B1205714.png)
